TAK-733
Overview
Description
TAK-733 is an investigational, orally available, selective, non-ATP competitive, allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). It has demonstrated significant antitumor effects against various cancer cell lines and xenograft models . This compound is particularly noted for its ability to inhibit MEK signaling with an IC50 of 2–5 nM .
Mechanism of Action
Target of Action
TAK-733, also known as ®-3-(2,3-dihydroxypropyl)-6-fluoro-5-(2-fluoro-4-iodophenylamino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione, is a potent and selective allosteric inhibitor of MEK1 and MEK2 . These kinases are part of the RAS/RAF/MEK/ERK pathway, which plays a crucial role in cell proliferation, survival, and differentiation .
Mode of Action
This compound inhibits the enzymatic activity of MEK1 and MEK2 by binding to an allosteric site . This inhibition prevents the phosphorylation of ERK1/2, the unique targets of MEK, thereby blocking the signal transduction in the RAS/RAF/MEK/ERK pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the RAS/RAF/MEK/ERK pathway. This pathway is often deregulated in various types of cancer, including melanoma and colorectal cancer . By inhibiting MEK1/2, this compound disrupts this pathway, affecting cell proliferation, survival, and differentiation .
Pharmacokinetics
The pharmacokinetics of this compound have been evaluated in several species, including mice, rats, dogs, and monkeys. The compound exhibits low clearance and high oral bioavailability across all these species .
Result of Action
This compound has demonstrated antitumor activity in various cancer cell lines and patient-derived tumor explants . It reduces cell proliferation, affects cell cycle and apoptosis, and synergizes with other targeted therapies in multiple myeloma . In mouse xenograft models of human cancer, this compound has shown suppression of tumor growth .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the bone marrow microenvironment has been suggested to interact with this compound in the context of multiple myeloma . .
Biochemical Analysis
Biochemical Properties
TAK-733 plays a significant role in biochemical reactions, particularly in the RAS/RAF/MEK/ERK pathway, which manages proliferation, differentiation, and cell survival, as well as cell cycle and apoptosis . This compound inhibits MEK kinase selectively, affecting the phosphorylation of ERK1/2 . This makes this compound an interesting target for anticancer therapeutics .
Cellular Effects
This compound has demonstrated a range of effects on various types of cells. It has been shown to reduce the proliferation of multiple myeloma (MM) cell lines with IC50 values in the μM range (2 –5 μM) after 48 h treatment . It also exerts anti-proliferative and anti-migratory effects on human vascular smooth muscle cells .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of MEK1/2, a key kinase in the RAS/RAF/MEK/ERK pathway . This pathway is a conjunction point where several upstream signaling pathways can be blocked with the inhibition of a single kinase, MEK .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to reduce the proliferation of MM cell lines over a period of 48 hours . In another study, this compound showed dose-dependent inhibition of tumor growth and 18 F-FDG uptake in tumor tissue over time .
Dosage Effects in Animal Models
In animal models, this compound has demonstrated suppression of tumor growth in a wide range of tumor types . At a dosage of 10 mg/kg, this compound treatment produced a statistically significant reduction in tumor weight from day 11 compared with the vehicle group .
Metabolic Pathways
This compound is involved in the RAS/RAF/MEK/ERK signaling pathway, which is a key metabolic pathway in cells . This pathway regulates various cellular functions including proliferation, differentiation, and survival .
Transport and Distribution
While specific transporters or binding proteins for this compound have not been identified, its effects on cells suggest that it is effectively transported and distributed within cells to exert its inhibitory effects on the MEK1/2 kinase .
Subcellular Localization
The exact subcellular localization of this compound is not explicitly reported in the literature. Given its role as a MEK inhibitor, it is likely to be localized in the cytoplasm where the RAS/RAF/MEK/ERK pathway primarily operates .
Preparation Methods
Synthetic Routes and Reaction Conditions
TAK-733 is synthesized through a series of chemical reactions involving pyridopyrimidine derivatives. The synthetic route typically involves the following steps:
Formation of the Pyridopyrimidine Core: The core structure is synthesized by reacting appropriate starting materials under controlled conditions.
Substitution Reactions: Various substituents, such as (2R)-2,3-dihydroxypropyl, (2-fluoro-4-iodophenyl)amino, fluoro, and methyl groups, are introduced at specific positions on the pyridopyrimidine core.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing automated systems for monitoring and control. The production process must adhere to Good Manufacturing Practices (GMP) to ensure the quality and safety of the compound .
Chemical Reactions Analysis
Types of Reactions
TAK-733 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: This compound can undergo substitution reactions where specific substituents are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce various substituted analogs of this compound .
Scientific Research Applications
TAK-733 has a wide range of scientific research applications, including:
Cancer Research: this compound has shown significant antitumor activity against melanoma, colorectal cancer, and other solid tumors. .
Signal Transduction Studies: This compound is used to study the MEK/ERK signaling pathway, which plays a crucial role in cell proliferation, survival, and differentiation.
Drug Development: This compound serves as a lead compound for developing new MEK inhibitors with improved efficacy and safety profiles.
Comparison with Similar Compounds
TAK-733 is compared with other MEK inhibitors, such as trametinib, cobimetinib, and selumetinib. Here are some key points of comparison:
List of Similar Compounds
- Trametinib
- Cobimetinib
- Selumetinib
- Binimetinib
Properties
IUPAC Name |
3-[(2R)-2,3-dihydroxypropyl]-6-fluoro-5-(2-fluoro-4-iodoanilino)-8-methylpyrido[2,3-d]pyrimidine-4,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2IN4O4/c1-23-15-12(16(27)24(7-21-15)5-9(26)6-25)14(13(19)17(23)28)22-11-3-2-8(20)4-10(11)18/h2-4,7,9,22,25-26H,5-6H2,1H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLQNICOARASSR-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=C(C1=O)F)NC3=C(C=C(C=C3)I)F)C(=O)N(C=N2)CC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=C(C1=O)F)NC3=C(C=C(C=C3)I)F)C(=O)N(C=N2)C[C@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2IN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648089 | |
Record name | 3-[(2R)-2,3-Dihydroxypropyl]-6-fluoro-5-(2-fluoro-4-iodoanilino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1035555-63-5 | |
Record name | TAK-733 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1035555635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TAK-733 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12241 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-[(2R)-2,3-Dihydroxypropyl]-6-fluoro-5-(2-fluoro-4-iodoanilino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TAK-733 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J61HSP0QJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.